3-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
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Description
3-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.278. The purity is usually 95%.
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Biological Activity
3-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core fused with a pyridinone moiety, contributing to its unique chemical properties. The structural formula is represented as:
This structure allows it to interact with various biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 0.75 |
Candida albicans | 1.0 |
These results indicate that the compound possesses notable antimicrobial activity, particularly against gram-positive bacteria and fungi .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung cancer) | 15.5 |
MCF-7 (Breast cancer) | 12.3 |
HeLa (Cervical cancer) | 10.8 |
The mechanism of action involves inducing apoptosis and disrupting cell cycle progression in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
Receptor Interaction : It can bind to receptors on the surface of cells, altering signal transduction pathways that lead to cell death or inhibition of growth.
Reactive Oxygen Species (ROS) Generation : Some studies suggest that it can induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects .
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various benzimidazole derivatives, including our compound. The study reported that treatment with the compound resulted in a significant reduction in bacterial load in infected mice models compared to controls .
Case Study 2: Anticancer Activity
In another study assessing the anticancer potential of benzimidazole derivatives, researchers found that this compound exhibited potent cytotoxicity against A549 cells via apoptosis induction mechanisms. Flow cytometry analysis confirmed increased apoptotic cell populations after treatment .
Properties
IUPAC Name |
3-(1-ethylbenzimidazol-2-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-2-17-12-8-4-3-7-11(12)16-13(17)10-6-5-9-15-14(10)18/h3-9H,2H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTLTZMCGYFQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666633 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.